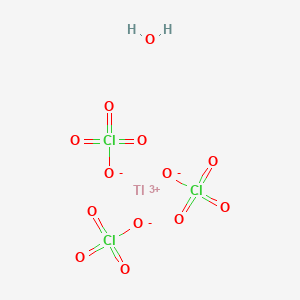

Thallium(III) perchlorate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thallium(III) perchlorate hydrate is a useful research compound. Its molecular formula is Cl3H2O13Tl and its molecular weight is 520.75 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Sulfanilic Acid Oxidation

Thallium(III) perchlorate oxidizes sulfanilic acid (SA) in acidic media with Ru(III) chloride catalysis :

Reaction Stoichiometry :

NH2SO3H+2Tl(III)+H2ORu(III)NH-OH-SO3H+2Tl(I)+2H+

Key Observations :

-

Kinetic Order : First-order in Tl(III), complex-order in SA.

-

Hydrogen Ion Dependence : Rate decreases with increasing [H⁺], suggesting hydrolyzed TlOH²⁺ as the reactive species .

-

Activation Parameters :

ΔH‡=37.61±0.3kJ mol−1,ΔS‡=−157.9±1.6J K−1mol−1

Mechanism :

-

Pre-equilibrium hydrolysis of Tl³⁺:

Tl3++H2O⇌TlOH2++H+ -

Intermediate complex formation between TlOH²⁺ and SA.

-

Rate-determining electron transfer to yield N-hydroxylaminobenzene-4-sulfonic acid .

Ketone Oxidation

Thallium(III) perchlorate oxidizes ketones (e.g., butanone, cyclohexanone) via a non-enolization pathway :

Rate Law :

−dtd[Tl(III)]=[H+]+Khk1Kh[Tl(III)][Ketone]

where Kh is the hydrolysis constant of Tl³⁺.

Mechanism :

-

Direct oxidation through a Tl(III)-ketone complex.

-

Activation energy lower than enolization-dependent pathways .

Hydrolysis of Thiolurethanes

Thallium(III) promotes hydrolysis of thiolurethanes (R₁C₆H₄NHCOSC₆H₄R₂) via elimination-addition mechanisms :

Reaction Pathway :

R1C6H4NHCOSC6H4R2Tl(III)R1C6H4NH2++Tl-SC6H4R2

Key Features :

-

pH Dependence : Effective in dilute acidic conditions (pH 1–3).

-

Mechanistic Routes :

-

E1cb : Base-assisted elimination.

-

E2 : Concerted elimination favored by bulky substituents.

-

Substituent Effects :

-

Electron-withdrawing groups accelerate the reaction.

-

N-methylation shifts the mechanism to an A<sub>AC</sub>1-like pathway .

Ionic Strength and Solvent Effects

-

Ionic Strength : Rate decreases with increasing ionic strength (NaClO₄), indicating charge dispersion in the transition state .

-

Chloride Inhibition : Cl⁻ competes for coordination sites on Tl(III), reducing substrate binding .

Comparative Kinetic Data

| Substrate | Reaction Type | Rate Law Dependence | Activation Energy (kJ/mol) | Entropy (J/K·mol) |

|---|---|---|---|---|

| Sulfanilic Acid | Oxidation | 1st-order in Tl(III) | 37.61 ± 0.3 | -157.9 ± 1.6 |

| Butanone | Oxidation | [Tl(III)]/[H⁺] dependent | Not reported | Not reported |

| Thiolurethanes | Hydrolysis | Tl(III)-promoted | ~50–60 (estimated) | ~-120 (estimated) |

Propiedades

Número CAS |

207738-09-8 |

|---|---|

Fórmula molecular |

Cl3H2O13Tl |

Peso molecular |

520.75 g/mol |

Nombre IUPAC |

thallium(3+);triperchlorate;hydrate |

InChI |

InChI=1S/3ClHO4.H2O.Tl/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |

Clave InChI |

DXHAWILRGQHYAE-UHFFFAOYSA-K |

SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tl+3] |

SMILES canónico |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tl+3] |

Pictogramas |

Oxidizer; Acute Toxic; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.